Methyl 3-(2-bromoacetyl)benzoate
Overview
Description
Methyl 3-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromoacetyl group attached to the benzene ring. This compound is widely used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-bromoacetyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-acetylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-bromoacetyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohols.
- Oxidized carboxylic acids .
Scientific Research Applications
Methyl 3-(2-bromoacetyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromoacetyl)benzoate involves its reactivity with nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds .
Comparison with Similar Compounds
- Methyl 3-(2-chloroacetyl)benzoate
- Methyl 3-(2-iodoacetyl)benzoate
- Methyl 3-(2-fluoroacetyl)benzoate
Comparison: Methyl 3-(2-bromoacetyl)benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications.
Biological Activity
Methyl 3-(2-bromoacetyl)benzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
This compound has the molecular formula C10H9BrO3 and a molecular weight of approximately 273.09 g/mol. The presence of the bromoacetyl group enhances its reactivity, making it a valuable compound for various chemical reactions, including nucleophilic substitutions and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, which is particularly useful in biochemical research and drug development.
Key Reactions
- Substitution Reactions : The bromoacetyl group can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
- Condensation Reactions : It can react with amines to form new compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents by inhibiting enzymes involved in bacterial defense mechanisms.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including helicases involved in DNA repair processes. For instance, it has been reported to inhibit the activity of the Bloom syndrome helicase (BLM), with IC50 values ranging from 2.2 to ~60 µM depending on structural analogs tested .
Case Studies
-
Inhibition of BLM Helicase :
A study demonstrated that this compound and its derivatives inhibited BLM helicase activity. The compound was shown to bind specifically to a defined BLM-DNA complex, leading to a non-competitive mode of inhibition . The results indicated a potential pathway for developing selective inhibitors for cancer therapy.Compound IC50 (µM) Mechanism This compound ~60 Non-competitive inhibition ML216 (control) 4.4 Direct binding -
Antimicrobial Properties :
Research on related compounds has suggested that this compound derivatives may exhibit antimicrobial properties. These compounds demonstrated inhibitory activity against lactoperoxidase and paraoxonase 1, which are critical for bacterial defense.
Properties
IUPAC Name |
methyl 3-(2-bromoacetyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUUCORIWWWPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919673 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-28-7 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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